4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
CAS No. |
612802-51-4 |
|---|---|
Molecular Formula |
C20H19N5OS |
Molecular Weight |
377.47 |
IUPAC Name |
3-anilino-7-prop-2-enyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C20H19N5OS/c1-2-12-24-17(26)16-14-10-6-7-11-15(14)27-18(16)25-19(22-23-20(24)25)21-13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,21,22) |
InChI Key |
DPAVPDMEKWWXGR-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N3C1=NN=C3NC4=CC=CC=C4)SC5=C2CCCC5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one generally involves a multi-step process. One common approach starts with the synthesis of benzothiophene, followed by the formation of the triazolopyrimidine ring through cyclization reactions. Key reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to handle the complexities of the multi-step process, ensuring consistent quality and purity.
Chemical Reactions Analysis
Functionalization Reactions
The compound participates in condensation reactions with diverse electrophiles:
2.1. Reaction with Aldehydes
The hydrazino group reacts with aromatic aldehydes (e.g., p-methylbenzaldehyde) to form Schiff base derivatives , which are intermediates for further cyclization (Table 1 in ):
| Aldehyde | Product Structure | Yield | Characterization Method |
|---|---|---|---|
| p-Methoxybenzaldehyde | 3-allyl-2-[N'-(4-methoxybenzylidene)-hydrazino] derivative | 84% | ¹H NMR, IR |
2.2. Cyclization with Carbon Disulfide
Treatment with CS₂ and pyridine yields mercaptotriazolo-thienopyrimidines (e.g., compound 274 in ):
Derivatization via Heterocyclic Annulation
The compound serves as a precursor for polycyclic systems through reactions with:
- Formic acid or triethylorthoformate : Forms angular triazolo-thienopyrimidines (e.g., 272 in ).
- Isocyanates/Isothiocyanates : Produces semicarbazides or thiosemicarbazides (compounds 275a–c, 276a–d in ).
Key Data
| Reaction Partner | Product Type | Yield | Notes |
|---|---|---|---|
| Formic acid | Angular triazolo-pyrimidine | 68% | IR: No NH stretch |
| Phenyl isocyanate | Semicarbazide | 75% | Crystallized from EtOH |
Mechanistic Insights
- FeCl₃-mediated cyclization : Proceeds via radical intermediates or electrophilic activation (supported by radical trapping experiments in ).
- Knoevenagel condensation : Involves iminium intermediates (Scheme 2 in ).
Physicochemical Characterization
- ¹H NMR : Signals for allyl protons (δ = 4.72–5.24 ppm), aromatic protons (δ = 7.27–8.34 ppm), and NH groups (δ = 11.77 ppm) .
- IR : C=O stretch at 1666 cm⁻¹, absence of NH stretch in cyclized products .
Biological Relevance
While not directly studied for this compound, structurally related triazolo-pyrimidines exhibit antimicrobial and anticancer activity (see ).
Scientific Research Applications
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has been extensively studied in various fields due to its versatile structure:
Chemistry: : Used as a precursor in the synthesis of advanced materials and polymers.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Industry: : Applied in the development of specialty chemicals, such as dyes and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving binding to enzymes or receptors. For instance, its triazolopyrimidine moiety can mimic purine bases, leading to the inhibition of nucleotide synthesis pathways, which is crucial for its anti-cancer properties. Additionally, its ability to form stable complexes with metals enhances its role as a catalyst in industrial applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of this compound can be contextualized by comparing it to analogs with variations in substituents and core modifications. Below is a detailed comparison based on synthesized derivatives and their reported activities.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW = 428.49) falls within the optimal range for drug-likeness (MW < 500). Derivatives with higher MW (e.g., 660.62 in ) may face solubility challenges despite increased potency .
- Hydrogen Bond Acceptors/Donors: The pyrrolidinylmethyl analog () has six H-bond acceptors, enhancing target engagement compared to the anilino derivative’s three acceptors .
Biological Activity
4-Allyl-1-anilino-6,7,8,9-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit investigation.
Chemical Structure
The compound features a triazolo-pyrimidine core fused with a benzothieno structure. This configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. For instance, compounds structurally related to 4-allyl-1-anilino derivatives have shown moderate activity against bacterial and fungal strains in vitro .
- Cytotoxicity : Some studies have focused on the cytotoxic effects of related compounds on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : The structural similarities to known psychoactive compounds suggest potential anxiolytic or antidepressant properties. Research on related benzothieno derivatives indicates affinity for serotonin receptors, which could translate to behavioral effects .
Antimicrobial Efficacy
A study synthesized various derivatives of triazolo-pyrimidine and tested their antimicrobial efficacy using standard methods against human pathogenic microorganisms. The results indicated that certain derivatives showed significant inhibition against bacterial strains compared to standard antibiotics like Ciprofloxacin .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| 4-Allyl-1-anilino derivative | Moderate | Moderate |
Cytotoxic Studies
In a cytotoxicity assay involving cancer cell lines (e.g., HeLa and MCF-7), compounds similar to 4-allyl-1-anilino were evaluated for their ability to induce cell death. Results indicated that some compounds led to a reduction in cell viability by over 50%, suggesting potential as anticancer agents .
Neuropharmacological Studies
Investigations into the neuropharmacological effects of related compounds revealed that some derivatives exhibited selective binding to serotonin receptors (5-HT1A), suggesting potential use in treating anxiety disorders. The unique binding profiles were attributed to specific structural features of the compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
